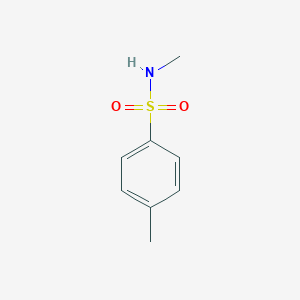

N-Methyl-p-toluenesulfonamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)12(10,11)9-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLOGZRVYXAHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060938 | |

| Record name | Benzenesulfonamide, N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | N-Methyl-p-toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000282 [mmHg] | |

| Record name | N-Methyl-p-toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

640-61-9 | |

| Record name | N-Methyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-p-toluenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-p-toluenesulfonamide, a sulfonamide derivative, serves as a key intermediate in various chemical syntheses. This document provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its stability and reactivity.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂S | [2][3][4][5][6] |

| Molecular Weight | 185.24 g/mol | [2][4][5][6] |

| CAS Number | 640-61-9 | [1][2][3][5][6] |

| Melting Point | 76-80 °C | [1][2][3] |

| Boiling Point | 296.5 °C at 760 mmHg | [2][3] |

| Density | 1.185 g/cm³ | [3] |

| Flash Point | 133.1 °C | [3] |

| Vapor Pressure | 0.00143 mmHg at 25°C | [3] |

| Solubility | Soluble in alcohol. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Very slightly soluble in methanol. Insoluble in water. | [2][7] |

| Appearance | White to light yellow crystalline solid. | [1][2] |

| pKa | 11.67 ± 0.30 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) with methylamine (B109427).[8] This reaction is a classic example of a nucleophilic substitution at a sulfonyl group.

Experimental Protocol

Materials:

-

4-methylbenzene-1-sulfonyl chloride (Tosyl chloride)

-

Methylamine (2.0 M in THF)

-

Ethyl acetate (EtOAc)

-

15% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and filtration apparatus

-

Magnetic stirrer

Procedure:

-

A solution of 4-methylbenzene-1-sulfonyl chloride (1.9 g, 9.97 mmol) is prepared in dichloromethane (15 mL) in a flask and cooled to 0 °C using an ice bath.[8]

-

To this cooled solution, methylamine (2.0 M in THF, 10.0 mL, 19.93 mmol) is added. A white precipitate will form upon addition.[8]

-

The resulting suspension is stirred for 2 hours at 0 °C.[8]

-

After the reaction is complete, the white solid is removed by filtration.[8]

-

The filtrate is collected and concentrated under reduced pressure to yield the crude product as a white solid.[8]

-

The crude product is then dissolved in ethyl acetate.[8]

-

The ethyl acetate solution is washed sequentially with a 15% sodium bicarbonate solution and then with brine.[8]

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[8]

This protocol provides a high yield of this compound.[8]

Caption: Synthesis workflow for this compound.

Stability and Reactivity

This compound is stable under normal laboratory conditions.[1] It is a combustible solid and should be kept away from heat, sparks, open flames, and other ignition sources.[9]

Incompatible Materials:

-

Strong oxidizing agents: Can lead to vigorous reactions.

Hazardous Decomposition Products:

Upon combustion, this compound may produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[10][11]

Analytical Methods

While detailed experimental protocols for the analysis of this compound were not found in the search results, its purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][12] For instance, a purity of at least 98.0% as determined by HPLC has been reported for commercially available this compound.[6]

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis.[2] One notable application is in the synthesis of vicinal haloamino ketone derivatives.[2] Its chemical structure, featuring a reactive sulfonamide group, makes it a versatile building block for the introduction of the N-methyl-p-toluenesulfonyl moiety into more complex molecules, a common strategy in medicinal chemistry and materials science.

Safety Precautions

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[9]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound CAS#: 640-61-9 [m.chemicalbook.com]

- 3. This compound | 640-61-9 [chemnet.com]

- 4. This compound | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 640-61-9 [sigmaaldrich.com]

- 6. labproinc.com [labproinc.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound(640-61-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methyl-p-toluenesulfonamide: A Comprehensive Technical Guide

CAS Number: 640-61-9 Synonyms: N,4-Dimethylbenzenesulfonamide, (p-Tolylsulfonyl)methylamine

This technical guide provides an in-depth overview of N-Methyl-p-toluenesulfonamide, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is stable under normal storage conditions.[3] The compound's key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂S | [4] |

| Molecular Weight | 185.24 g/mol | [5] |

| Melting Point | 76-80 °C | [5] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Very Slightly) | [2] |

| pKa (Predicted) | 11.67 ± 0.30 | [2] |

| InChI Key | GWLOGZRVYXAHRE-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra available in various databases. Key signals include those for the aromatic protons, the methyl group on the benzene (B151609) ring, and the N-methyl group. |

| ¹³C NMR | Spectra available in various databases. Signals correspond to the aromatic carbons, the tolyl methyl carbon, and the N-methyl carbon. |

| Infrared (IR) | Spectra available. Characteristic peaks for S=O stretching, N-H bending, and aromatic C-H stretching are expected. |

| Mass Spectrometry (MS) | Mass spectra are available, with the molecular ion peak and characteristic fragmentation patterns aiding in structural confirmation. |

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427).[6]

General Synthesis Protocol

This protocol describes a typical lab-scale synthesis of this compound.

Materials:

-

p-Toluenesulfonyl chloride

-

Methylamine (2.0 M solution in THF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

15% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine (2.0 M in THF, 2 equivalents) to the cooled solution. A white precipitate will form.[6]

-

Stir the suspension at 0 °C for 2 hours.[6]

-

Filter the white solid precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with a 15% sodium bicarbonate solution and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the final product.[6] A yield of up to 99% has been reported for this procedure.[6]

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. One of its notable applications is in the synthesis of vicinal haloamino ketone derivatives.[2][7] It also serves as a precursor for the synthesis of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®), a widely used reagent for the generation of diazomethane.

Role as a Precursor to Diazald®

This compound can be nitrosated to form N-methyl-N-nitroso-p-toluenesulfonamide, a stable and commercially available precursor to diazomethane.

Diagram of Precursor Relationship

Caption: Synthesis pathway from this compound to diazomethane.

Biological Activity and Toxicology

There is a significant lack of data on the specific biological activity, such as enzyme inhibition or receptor binding, of this compound itself. Its toxicological properties have not been fully investigated.[3] Much of the available literature on biological effects pertains to the related compound, p-toluenesulfonamide (B41071) (CAS 70-55-3), which lacks the N-methyl group.

For p-toluenesulfonamide, studies have shown it to have low acute toxicity and it is not expected to be genotoxic or carcinogenic.[8][9] However, it is crucial to note that these findings cannot be directly extrapolated to this compound.

The N-nitroso derivative, N-methyl-N-nitroso-p-toluenesulfonamide, has been investigated for potential cancer chemotherapeutic and antimicrobial activities.[10]

Due to the absence of specific data on this compound's interaction with biological signaling pathways, a corresponding diagram cannot be provided. The primary role of this compound in a drug development context is as a building block in the synthesis of more complex molecules.[11][12]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3]

-

Handling: Use with adequate ventilation and avoid dust formation. Avoid contact with skin and eyes, and prevent ingestion and inhalation.[3][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[13] The toxicological properties have not been fully investigated.[3][13]

Conclusion

This compound (CAS 640-61-9) is a well-characterized chemical compound with established synthetic routes and a primary application as a versatile intermediate in organic synthesis. While its direct biological activity is not extensively documented, its role as a precursor to important reagents and as a scaffold in the synthesis of complex molecules makes it a valuable compound for the chemical and pharmaceutical research communities. Further investigation into its toxicological profile is warranted.

References

- 1. N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9 [benchchem.com]

- 2. This compound CAS#: 640-61-9 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 640-61-9 [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. N-Methyl-N-nitroso-p-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(640-61-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

N-Methyl-p-toluenesulfonamide molecular weight and formula

N-Methyl-p-toluenesulfonamide is a chemical compound with specific physical and chemical properties that are critical for its application in research and drug development. This guide provides a concise overview of its fundamental molecular characteristics.

Molecular Formula and Weight

The elemental composition and molecular mass are foundational data points for any chemical compound. This compound's properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H11NO2S | [1][2][3][4] |

| Molecular Weight | 185.25 g/mol | [1] |

| Alternate Molecular Weight | 185.24 g/mol | [3][5] |

| Alternate Molecular Weight | 185.2434 | [2] |

| Molar Mass | 185.24 | [4] |

References

N-Methyl-p-toluenesulfonamide: A Technical Overview of its Physicochemical Properties

This technical guide provides an in-depth analysis of the melting and boiling points of N-Methyl-p-toluenesulfonamide, targeted at researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows through diagrammatic representations.

Physicochemical Data Summary

This compound is a white to light yellow crystalline solid.[1][2] Its key physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 76-80 °C | [3][4][5] |

| 76-79 °C | [1][2][6][7] | |

| 79 °C | [8] | |

| Boiling Point | 296.5 °C at 760 mmHg | [5] |

| 310 °C | [4] | |

| 296.5 ± 33.0 °C (Predicted) | [1][2][6] | |

| No information available | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[9]

Methodology: Capillary Method

A common and accurate method for determining the melting point of a crystalline solid involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.[9]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a depth of a few millimeters.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[9] A preliminary, faster heating can be done to find an approximate melting range.[9][10]

-

Observation: The temperatures are recorded at the onset of melting (the first appearance of liquid) and at the completion of melting (when the entire sample is liquid). This range is reported as the melting point.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation

The boiling point can be determined by distillation, a process of separating the component substances from a liquid mixture by selective boiling and condensation.[11]

-

Apparatus Setup: The this compound is placed in a distillation flask. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[10]

-

Heating: The flask is heated gently. As the substance boils, the vapor rises, and its temperature is measured by the thermometer.[10]

-

Equilibrium: The temperature reading is taken when the vapor temperature is constant and there is a drop of condensate on the thermometer bulb, indicating a liquid-vapor equilibrium.[10]

-

Pressure Correction: The observed boiling point is often corrected to the standard pressure of 760 mmHg.

Relevant Chemical Synthesis

This compound can be synthesized from the reaction of p-toluenesulfonyl chloride with methylamine (B109427).[12] This is a standard method for the formation of sulfonamides.

Reaction Protocol

-

p-Toluenesulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane.[12]

-

The solution is cooled, and methylamine is added.[12] A precipitate typically forms.[12]

-

The mixture is stirred to allow the reaction to complete.[12]

-

The product is isolated by filtration and purified, for example, by washing with sodium bicarbonate solution and brine, followed by drying and removal of the solvent.[12]

References

- 1. This compound CAS#: 640-61-9 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 640-61-9 [chemnet.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound | 640-61-9 [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of N-Methyl-p-toluenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-p-toluenesulfonamide is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and quality control. This technical guide aims to provide a comprehensive overview of the solubility of this compound.

Presently, publicly available quantitative solubility data for this compound is limited. This guide compiles the available qualitative information and, for illustrative purposes, presents a detailed quantitative analysis of the closely related parent compound, p-toluenesulfonamide (B41071). This will offer valuable insights into the expected solubility behavior and the experimental methodologies for its determination.

Qualitative Solubility of this compound

This compound is generally described as a white to light yellow crystalline solid. Its solubility in common organic solvents has been qualitatively reported as follows:

-

Chloroform: Slightly soluble

-

Ethyl Acetate: Slightly soluble

-

Methanol: Very slightly soluble

It is important to note that these qualitative descriptors can vary between different sources and experimental conditions. For precise process design and development, quantitative solubility determination is essential.

Quantitative Solubility Data: An Illustrative Example with p-Toluenesulfonamide

Due to the lack of extensive quantitative data for this compound, this section provides a detailed look at the solubility of its parent compound, p-toluenesulfonamide, in a variety of organic solvents at different temperatures. This data, presented in mole fraction, serves as a valuable reference for solvent screening and for understanding the potential solubility trends of its N-methylated derivative.

The solubility of p-toluenesulfonamide generally increases with temperature in the tested solvents, a common trend for the dissolution of crystalline solids.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| Alcohols | ||

| Methanol | 273.15 | 3.99 |

| 283.15 | 5.86 | |

| 293.15 | 8.32 | |

| 303.15 | 11.58 | |

| 313.15 | 15.82 | |

| 323.15 | 21.33 | |

| Ethanol | 273.15 | 2.98 |

| 283.15 | 4.41 | |

| 293.15 | 6.35 | |

| 303.15 | 8.92 | |

| 313.15 | 12.35 | |

| 323.15 | 16.92 | |

| n-Propanol | 273.15 | 2.37 |

| 283.15 | 3.52 | |

| 293.15 | 5.11 | |

| 303.15 | 7.21 | |

| 313.15 | 10.01 | |

| 323.15 | 13.75 | |

| Isopropanol | 273.15 | 1.81 |

| 283.15 | 2.71 | |

| 293.15 | 3.96 | |

| 303.15 | 5.64 | |

| 313.15 | 7.90 | |

| 323.15 | 10.95 | |

| n-Butanol | 273.15 | 2.01 |

| 283.15 | 2.98 | |

| 293.15 | 4.31 | |

| 303.15 | 6.06 | |

| 313.15 | 8.39 | |

| 323.15 | 11.53 | |

| Ketones | ||

| Acetone | 273.15 | 11.31 |

| 283.15 | 14.82 | |

| 293.15 | 19.12 | |

| 303.15 | 24.43 | |

| 313.15 | 31.05 | |

| 323.15 | 39.31 | |

| Cyclopentanone | 273.15 | 12.15 |

| 283.15 | 15.92 | |

| 293.15 | 20.57 | |

| 303.15 | 26.33 | |

| 313.15 | 33.51 | |

| 323.15 | 42.49 | |

| Esters | ||

| Ethyl Acetate | 273.15 | 5.92 |

| 283.15 | 7.98 | |

| 293.15 | 10.61 | |

| 303.15 | 13.91 | |

| 313.15 | 18.06 | |

| 323.15 | 23.27 | |

| Methyl Acetate | 273.15 | 6.35 |

| 283.15 | 8.52 | |

| 293.15 | 11.27 | |

| 303.15 | 14.73 | |

| 313.15 | 19.06 | |

| 323.15 | 24.49 | |

| Other Solvents | ||

| Acetonitrile | 273.15 | 6.42 |

| 283.15 | 8.65 | |

| 293.15 | 11.45 | |

| 303.15 | 14.98 | |

| 313.15 | 19.45 | |

| 323.15 | 25.09 |

Data sourced from a comprehensive study on p-toluenesulfonamide solubility.[1]

Experimental Protocols for Solubility Determination

The quantitative determination of a compound's solubility is a fundamental experimental procedure. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted and reliable technique.

Principle

An excess amount of the solid solute is equilibrated with a known amount of the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is determined analytically.

Apparatus

-

Thermostated shaker or water bath capable of maintaining a constant temperature (±0.1°C).

-

Sealed vials or flasks.

-

Analytical balance.

-

Filtration device (e.g., syringe filters with appropriate membrane material).

-

Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment).

Procedure

-

Sample Preparation: An excess amount of this compound is added to a pre-weighed vial. The presence of undissolved solid throughout the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: A known mass or volume of the desired organic solvent is accurately added to the vial.

-

Equilibration: The vials are securely sealed and placed in a thermostated shaker. The mixture is agitated at a constant temperature for a sufficient time to reach solid-liquid equilibrium. This duration can range from 24 to 72 hours, and preliminary experiments are often conducted to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the excess solid to settle. A sample of the supernatant is then carefully withdrawn and immediately filtered to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method.

-

Gravimetric Method: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is determined.

-

Chromatographic Method (HPLC): The saturated solution is appropriately diluted, and the concentration is determined by high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid organic compound.

Caption: Isothermal saturation method workflow.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully characterized in publicly accessible literature, this guide provides the available qualitative information and a robust framework for its experimental determination. The detailed solubility data for the parent compound, p-toluenesulfonamide, offers a valuable proxy for initial solvent screening and highlights the importance of temperature as a key variable. The outlined experimental protocol for the isothermal saturation method provides a reliable approach for researchers to generate precise and accurate solubility data, which is indispensable for the successful development and application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Methyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-p-toluenesulfonamide (CAS No. 640-61-9), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.75 | d | 2H, Ar-H |

| 7.32 | d | 2H, Ar-H |

| 5.12 | t | 1H, NH |

| 3.77 | d | 2H, CH₂-N |

| 2.46 | s | 3H, Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | Ar-C (quaternary) |

| 136.1 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 127.3 | Ar-CH |

| 44.2 | CH₂-N |

| 21.5 | Ar-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3226 | N-H stretch |

| 1598 | C=C aromatic stretch |

| 1372 | S=O asymmetric stretch |

| 1154 | S=O symmetric stretch |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 185 | Moderate | [M]⁺ |

| 155 | High | [M-CH₃NH]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR was used.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy Parameters:

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy Parameters:

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Instrumentation: A SHIMADZU FT-IR 8000 spectrometer was utilized for data acquisition.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground in an agate mortar.

-

Around 200 mg of dry potassium bromide (KBr) powder (spectroscopic grade) was added to the mortar.

-

The mixture was thoroughly ground and mixed to ensure homogeneity.

-

A portion of the mixture was transferred to a pellet die and compressed under high pressure to form a transparent pellet.

FTIR Spectroscopy Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was employed for the analysis.

Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-Methyl-p-toluenesulfonamide Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the crystal structure of N-Methyl-N-nitroso-p-toluenesulfonamide, a derivative closely related to N-Methyl-p-toluenesulfonamide. Due to the limited public availability of the complete crystallographic data for this compound, this document presents the detailed structural information for its N-nitroso counterpart as a pertinent and illustrative example. The methodologies and structural features discussed herein offer significant insights relevant to the broader class of p-toluenesulfonamide (B41071) derivatives, which are of considerable interest in medicinal chemistry and materials science.

Quantitative Crystallographic Data

The crystal structure of N-Methyl-N-nitroso-p-toluenesulfonamide (C₈H₁₀N₂O₃S) was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical Formula | C₈H₁₀N₂O₃S |

| Formula Weight | 214.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8911 (8) |

| b (Å) | 8.4435 (10) |

| c (Å) | 8.6248 (10) |

| α (°) | 81.458 (1) |

| β (°) | 85.883 (1) |

| γ (°) | 80.310 (1) |

| Volume (ų) | 488.62 (10) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.024 (for I > 2σ(I)) |

Table 2: Selected Intermolecular Interaction Geometries.

| Interaction Type | Atoms Involved | Distance (Å) |

| C—H···O Hydrogen Bond | C(methyl)-H···O(sulfonyl) | 2.49 (2) |

| π–π Stacking | Aromatic Ring Centroid···Aromatic Ring Centroid | 3.868 (11) |

Experimental Protocols

Crystal Growth

Single crystals of N-Methyl-N-nitroso-p-toluenesulfonamide suitable for X-ray diffraction were obtained via slow evaporation. Approximately 100 mg of the compound was dissolved in 2 ml of 100% isopropyl alcohol by heating the solution to its boiling point. The solution was then allowed to evaporate slowly over a period of three days at approximately 4°C, which resulted in the formation of clear, colorless crystals.[1]

X-ray Data Collection and Structure Determination

A suitable crystal was manually selected and mounted on a Bruker APEXII CCD single-crystal X-ray diffractometer. The crystallographic data were collected at a temperature of 100 K using Mo Kα radiation. The collected data were processed, and the structure was solved using direct methods. The refinement of the structure was carried out against F². Hydrogen atoms were located in the difference Fourier maps and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure.

Intermolecular Interactions

The crystal packing of N-Methyl-N-nitroso-p-toluenesulfonamide is stabilized by a combination of hydrogen bonding and π–π stacking interactions, leading to the formation of chains within the crystal lattice.

References

N-Methyl-p-toluenesulfonamide safety and handling precautions.

An In-depth Technical Guide to the Safety and Handling of N-Methyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 640-61-9). The following sections detail toxicological properties, handling precautions, emergency procedures, and proper storage and disposal, compiled from authoritative safety data sheets.

Chemical and Physical Properties

This compound is a solid, off-white powder.[1] While extensive experimental data is limited, the fundamental physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 640-61-9 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂S | [1][2][3][4] |

| Molecular Weight | 185.24 g/mol | [2][4] |

| Appearance | Off-white solid/powder | [1] |

| Melting Point | 76 - 80 °C (168.8 - 176 °F) | [1][2][4] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

| Autoignition Temperature | No information available | [1] |

| Solubility | No information available | [1] |

| Vapor Pressure | No information available | [1] |

Toxicological Information and Hazard Identification

According to the 2012 OSHA Hazard Communication Standard, this compound is not considered hazardous.[1] However, its toxicological properties have not been fully investigated, and it may cause irritation.[1][5]

Acute Toxicity:

Chronic Toxicity & Carcinogenicity:

-

Carcinogenicity: The carcinogenic properties have not been evaluated by major regulatory agencies.[1][6]

-

Mutagenic Effects: No information available.[4]

-

Reproductive Effects: No information available.[4]

-

STOT (Specific Target Organ Toxicity): Not known for single or repeated exposure.[4]

Experimental Protocols: Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. The consistent reporting across multiple safety data sheets is that the toxicological properties have not been fully investigated.[1][6][7]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Handling:

Storage:

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials.[1]

Incompatible Materials:

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment should be worn when handling this compound.

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][7] |

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[1]

-

Eyewash stations and safety showers should be close to the workstation location.[1]

Emergency Procedures: First Aid

In the event of exposure, follow these first-aid measures immediately.

Caption: First-aid procedures for this compound exposure.

Detailed First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]

-

Inhalation: Remove from exposure and move to fresh air. If the affected person is not breathing, give artificial respiration. Get medical attention.[1][7]

-

Ingestion: Clean mouth with water. Get medical attention.[1]

-

Notes to Physician: Treat symptomatically.[1]

Accidental Release and Fire-Fighting Measures

In the event of a spill or fire, specific procedures should be followed to mitigate the hazard.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[1]

-

Environmental Precautions: Refer to Section 12 of the full Safety Data Sheet for ecological information.[1]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1]

Caption: Workflow for handling an accidental release of this compound.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[1][3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[1][3]

-

Hazardous Polymerization: Hazardous polymerization does not occur.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service for proper disposal of this material.

This technical guide is intended to provide a summary of the available safety and handling information for this compound. For complete details, always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. fishersci.com [fishersci.com]

- 2. N-甲基对甲苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound 98 640-61-9 [sigmaaldrich.com]

- 5. This compound | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(640-61-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of N-Methyl-p-toluenesulfonamide from p-Toluenesulfonyl Chloride: A Technical Guide

Introduction

N-Methyl-p-toluenesulfonamide is a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry.[1][2][3] This technical guide provides an in-depth overview of its synthesis from p-toluenesulfonyl chloride, targeting researchers, scientists, and professionals in drug development. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427). This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthesis process.

Reaction Overview

The fundamental reaction for the synthesis of this compound is the nucleophilic substitution of the chloride atom on p-toluenesulfonyl chloride by the lone pair of electrons on the nitrogen atom of methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from p-toluenesulfonyl chloride.

| Reactants | Solvent(s) | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-Toluenesulfonyl chloride, Methylamine (2.0 M in THF) | Dichloromethane (B109758), Tetrahydrofuran (B95107) | - | 0 | 2 h | 99 | [4] |

| p-Toluenesulfonyl chloride, Methylamine (33% aqueous) | Water | Sodium Hydroxide (B78521) | 80-90 | 15 min (heating) | 85-90 | [5] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, reflecting different reaction conditions and workup procedures.

Protocol 1: Synthesis in a Dichloromethane/Tetrahydrofuran System [4]

This method utilizes a solution of methylamine in tetrahydrofuran and is performed at a low temperature.

Materials:

-

p-Toluenesulfonyl chloride (1.9 g, 9.97 mmol)

-

Methylamine (2.0 M in THF) (10.0 mL, 19.93 mmol)

-

Dichloromethane (15 mL)

-

Ethyl acetate (B1210297)

-

15% Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve p-toluenesulfonyl chloride (1.9 g) in dichloromethane (15 mL) in a suitable reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylamine (10.0 mL of a 2.0 M solution in THF) to the cooled solution. A white precipitate will form.

-

Stir the resulting suspension at 0 °C for 2 hours.

-

After 2 hours, filter the white solid and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate.

-

Wash the ethyl acetate solution with 15% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis in an Aqueous System [5]

This procedure uses an aqueous solution of methylamine and sodium hydroxide and is performed at an elevated temperature.

Materials:

-

p-Toluenesulfonyl chloride (320 g, 1.68 moles)

-

Methylamine (33% aqueous solution, 210 mL, 2.1 moles)

-

Sodium hydroxide (70 g)

-

Water (70 mL)

-

Glacial acetic acid (1.5 L)

Procedure:

-

Prepare a 50% sodium hydroxide solution by dissolving 70 g of NaOH in 70 mL of water, with cooling.

-

In a 1-liter round-bottomed flask, add 210 mL of 33% aqueous methylamine.

-

Add a 190 g portion of p-toluenesulfonyl chloride to the methylamine solution with swirling over about 5 minutes. The mixture will heat up to 80–90 °C.

-

Shake the mixture vigorously, preventing boiling by mild cooling to avoid loss of methylamine.

-

Once the mixture becomes acidic (test with litmus (B1172312) paper), carefully add 50 mL of the 50% sodium hydroxide solution with swirling.

-

Gradually add a 90 g portion of p-toluenesulfonyl chloride.

-

When the mixture becomes acidic again, add 25 mL of the sodium hydroxide solution, followed by the final 40 g of p-toluenesulfonyl chloride.

-

After the mixture becomes acidic for the third time, add the remaining sodium hydroxide solution. The final mixture should be alkaline.

-

Heat the mixture on a steam bath for 15 minutes with vigorous mechanical stirring.

-

Pour the hot reaction mixture into 1.5 L of glacial acetic acid.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from p-toluenesulfonyl chloride to this compound.

Experimental Workflow Diagram

This diagram outlines the general steps involved in the synthesis and purification of this compound based on Protocol 1.

References

N-Methyl-p-toluenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-p-toluenesulfonamide, a sulfonamide of significant interest, has a rich history intertwined with the development of synthetic organic chemistry and the dawn of antibacterial therapeutics. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the role of the parent compound, p-toluenesulfonamide, in biological signaling pathways, offering insights into the potential mechanisms of action for this class of molecules in drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader story of sulfonamides and the development of synthetic organic chemistry in the late 19th and early 20th centuries.

Early Developments in Sulfonamide Chemistry:

The foundational chemistry for the synthesis of N-substituted sulfonamides was established in the late 19th century. In 1890, the German chemist Oscar Hinsberg developed a method to distinguish between primary, secondary, and tertiary amines using benzenesulfonyl chloride, a reaction now known as the Hinsberg test.[1][2][3][4][5] This reaction, which involves the formation of a sulfonamide, laid the groundwork for the synthesis of compounds like this compound.

The Dawn of Sulfonamide-Based Therapeutics:

The early 20th century witnessed the rise of sulfonamides as groundbreaking antibacterial agents. In 1932, the German chemist Josef Klarer, working at Bayer, discovered that a red dye named Prontosil had remarkable antibacterial effects in mice.[6] This discovery was a pivotal moment in medicine, heralding the era of sulfa drugs.[6][7][8] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[7] This breakthrough triggered a wave of research into sulfonamide derivatives for therapeutic use.[6][8]

Emergence of p-Toluenesulfonamide and its Derivatives:

Physicochemical Properties

This compound is a white to off-white crystalline solid.[11] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [11] |

| Molecular Weight | 185.24 g/mol | |

| CAS Number | 640-61-9 | |

| Melting Point | 76-79 °C | |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility | Soluble in many organic solvents | |

| Vapor Pressure | 0.000282 mmHg | [11] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with methylamine.

General Reaction Scheme

References

- 1. byjus.com [byjus.com]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 4. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. Dichloramine-T - Wikipedia [en.wikipedia.org]

- 10. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 11. This compound | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of N-Methyl-p-toluenesulfonamide, a key intermediate in organic synthesis and pharmaceutical drug development. The protocol outlined below is a well-established and efficient method for laboratory-scale preparation.

Introduction

This compound is a versatile chemical compound widely utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis is a fundamental reaction in medicinal chemistry and process development. The most common and reliable laboratory method involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427).[2][3] This nucleophilic substitution reaction is straightforward, generally high-yielding, and serves as a foundational technique for sulfonamide synthesis. Alternative industrial methods include "borrowing hydrogen" catalysis, which offers a more environmentally friendly approach by using alcohols as alkylating agents.[3]

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S[4] |

| Molecular Weight | 185.24 g/mol |

| Appearance | White to light yellow crystalline solid[5] |

| Melting Point | 76-79 °C |

| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Very Slightly)[5] |

Experimental Protocol

This protocol details the synthesis of this compound from p-toluenesulfonyl chloride and methylamine.[2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | 190.65 | 1.9 g | 9.97 mmol |

| Methylamine (2.0 M in THF) | CH₃NH₂ | 31.06 | 10.0 mL | 19.93 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 15 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| 15% Sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Magnesium sulfate (B86663) (anhydrous) | MgSO₄ | 120.37 | As needed | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.9 g (9.97 mmol) of 4-methylbenzene-1-sulfonyl chloride in 15 mL of dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Methylamine: Slowly add 10.0 mL (19.93 mmol) of methylamine (2.0 M solution in THF) to the cooled solution. A white precipitate will form upon addition.

-

Reaction: Stir the resulting suspension at 0 °C for 2 hours.

-

Filtration: After 2 hours, filter the white solid precipitate from the reaction mixture.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a white solid.

-

Work-up:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with a 15% sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the final product.

Expected Yield and Characterization

-

Yield: 1.82 g (99%) of this compound.[2]

-

Appearance: White solid.[2]

-

Analysis: The product can be characterized by LC-MS. Expected m/z: 185.9 (M+H)⁺.[2]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Methyl-p-toluenesulfonamide as a Precursor for Diazomethane Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazomethane (B1218177) (CH₂N₂) is a highly valuable yet hazardous reagent in organic synthesis, primarily utilized for methylation and cyclopropanation reactions.[1] Its utility is often overshadowed by its extreme toxicity and explosive nature.[2][3] Consequently, in situ generation from safer precursors is the preferred method for its use in a laboratory setting. N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald, is a widely used precursor for the generation of diazomethane due to its relative stability and ease of handling compared to other precursors like N-methyl-N-nitrosourea. This document provides detailed application notes and protocols for the generation of diazomethane from N-Methyl-p-toluenesulfonamide.

Applications in Organic Synthesis

Diazomethane is a versatile C1 building block with several key applications in organic synthesis:[4]

-

Methylation: It is an excellent reagent for the methylation of carboxylic acids to form methyl esters and phenols to form methyl ethers. The reaction with carboxylic acids is particularly efficient, proceeding via proton transfer followed by an Sₙ2 reaction with the resulting methyldiazonium cation.[3][5]

-

Cyclopropanation: Diazomethane serves as a source of carbene (CH₂) which can react with alkenes to form cyclopropanes.

-

Homologation (Arndt-Eistert Synthesis): In the Arndt-Eistert reaction, diazomethane is used to convert a carboxylic acid to its next higher homolog.

-

1,3-Dipolar Cycloadditions: Diazomethane can act as a 1,3-dipole in cycloaddition reactions to synthesize various heterocyclic compounds.[3]

Chemical Reaction Pathway

The generation of diazomethane from this compound is a base-catalyzed elimination reaction. The mechanism involves the attack of a base, typically potassium hydroxide (B78521), on the nitroso group, leading to a cascade of reactions that ultimately release the diazomethane gas and a p-toluenesulfonate salt as a byproduct.

Experimental Protocols

Extreme caution must be exercised when performing these protocols. Diazomethane is a potent poison and can explode unpredictably. All work must be conducted in a well-ventilated fume hood behind a blast shield. Use of specialized, flame-polished glassware with no scratches is highly recommended.[2][6] Avoid ground-glass joints where possible.

Protocol 1: Small-Scale Batch Generation and Distillation of Diazomethane

This protocol is suitable for generating a fresh ethereal solution of diazomethane for immediate use.

Materials:

-

This compound (Diazald)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Diethyl ether

-

Water

-

Specialized diazomethane generation apparatus (e.g., mini-Diazald apparatus) with a condenser and a receiving flask cooled in an ice bath.

Procedure:

-

In the reaction flask of the diazomethane generation apparatus, prepare a solution of 0.50 g of potassium hydroxide in 0.8 mL of water and 1.0 mL of ethanol.[6]

-

Heat the mixture to 65 °C in a water bath to dissolve the KOH.[6]

-

In a separate flask, dissolve 0.50 g of Diazald in 4.5 mL of diethyl ether.[6]

-

Cool the receiving flask of the distillation apparatus to -78 °C (dry ice/acetone bath).

-

Add the Diazald solution in one portion to the warm KOH solution in the reaction flask and immediately begin distillation.[6] The yellow color of diazomethane will be observed as it co-distills with the ether.

-

Continue the distillation until the distillate is colorless.

-

The receiving flask will contain an ethereal solution of diazomethane. It is recommended to use this solution immediately.[2]

Yield: This procedure is expected to yield approximately 2.1 mmol of diazomethane.[6]

Protocol 2: In Situ Generation and Use of Diazomethane

This protocol is for reactions where the generated diazomethane is immediately consumed by a substrate present in the reaction mixture, minimizing the handling of the hazardous reagent.

Materials:

-

This compound (Diazald)

-

Potassium hydroxide (KOH)

-

Substrate (e.g., carboxylic acid)

-

Diethyl ether

-

Water

-

Ethanol

Procedure:

-

In a two-necked flask equipped with a dropping funnel and a condenser, dissolve the substrate in diethyl ether.

-

In a separate flask, prepare a solution of potassium hydroxide in a mixture of water and ethanol.

-

In the dropping funnel, place a solution of Diazald in diethyl ether.

-

Heat the flask containing the substrate to a gentle reflux.

-

Slowly add the Diazald solution from the dropping funnel to the reaction mixture. The diazomethane will be generated in situ and react with the substrate.

-

The addition rate should be controlled to maintain a faint yellow color in the reaction mixture, indicating a slight excess of diazomethane.

-

After the addition is complete, continue to stir the reaction mixture for a short period to ensure complete consumption of the substrate.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.[7]

Quantitative Data Summary

The yield of diazomethane can vary depending on the specific procedure and apparatus used. The following table summarizes quantitative data from various protocols.

| Precursor (this compound) | Base | Solvent System | Temperature (°C) | Scale | Yield of Diazomethane | Reference |

| 21.4 g (0.1 mol) | 6 g KOH in 10 mL H₂O | Ether, 2-(2-ethoxyethoxy)ethanol | Distillation | 0.1 mol | 64-69% (2.7-2.9 g) | [2] |

| 0.50 g | 0.50 g KOH | Ethanol, Water, Diethyl ether | 65 | 2.3 mmol | ~2.1 mmol | [6] |

| - | KOH in aqueous ethanol | - | - | 1-50 mmol | - | [2] |

| - | 50% aqueous KOH | Ether | 5 (initial) then distillation | 0.2 mol (from nitrosomethylurea) | 63-70% | |

| - | 40% KOH | Ether | 5 | Small scale | - |

Experimental Workflow

The general workflow for the batch generation and subsequent use of diazomethane involves several critical steps, with a strong emphasis on safety at each stage.

Safety Precautions

Diazomethane is extremely toxic, carcinogenic, and potentially explosive. Strict adherence to safety protocols is mandatory.

-

Work Area: Always work in a certified chemical fume hood with the sash at the lowest practical height. A blast shield must be used at all times.[2][6]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves. Double gloving is recommended.[7]

-

Glassware: Use only flame-polished glassware with no scratches or sharp edges. Avoid ground-glass joints as they can initiate explosions.[6]

-

Light: Avoid exposure to direct sunlight or strong artificial light, which can trigger detonation.[2]

-

Temperature: Do not heat diazomethane solutions above 100 °C.[3]

-

Quenching: Always quench excess diazomethane before workup and disposal. A common method is the slow addition of acetic acid until the yellow color disappears.[7]

-

Spills: Have a plan for handling spills. Small spills can be decontaminated with a solution of acetic acid.

-

Storage: Diazomethane solutions should not be stored. They should be generated and used immediately.[2]

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. ES2238312T3 - PROCESS FOR THE PREPARATION OF DIAZOMETHANE. - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. uu.diva-portal.org [uu.diva-portal.org]

Application Notes: Safe Generation and Handling of Diazomethane from Diazald

FOR RESEARCH AND DEVELOPMENT USE ONLY. NOT FOR DRUG, HOUSEHOLD, OR OTHER USES.

WARNING: Diazomethane (B1218177) is an extremely toxic, carcinogenic, and dangerously explosive chemical. Its preparation and handling should only be undertaken by trained professionals in a controlled laboratory environment equipped with all necessary safety features. A thorough understanding of the risks and strict adherence to safety protocols are absolutely essential.

Introduction

Diazomethane (CH₂N₂) is a versatile and highly reactive methylating agent and a precursor for carbene chemistry, widely used in organic synthesis.[1][2][3] However, its utility is overshadowed by its significant hazards. It is a potent poison, a suspected carcinogen, and can detonate unexpectedly.[2][4][5][6] Explosions can be triggered by sharp edges (e.g., scratched glassware, ground-glass joints), contact with certain metals, exposure to bright light, or by freezing the pure substance.[4][5][7][8]

Due to these dangers, diazomethane is almost always generated in situ for immediate use from a more stable precursor. N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) is a commonly used precursor because it is a relatively stable, crystalline solid that can be handled with appropriate precautions.[9] This document outlines the principles, specialized equipment, and critical safety protocols for the generation of ethereal solutions of diazomethane from Diazald. It is not a substitute for hands-on training and a comprehensive, site-specific risk assessment.

Reagent and Equipment Safety Data

Safe handling of all materials is critical. The following table summarizes key safety data for the precursor and the product.

| Substance | N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) | Diazomethane (in ethereal solution) |

| CAS Number | 80-11-5[10] | 334-88-3[1] |

| Molecular Formula | C₈H₁₀N₂O₃S[9] | CH₂N₂ |

| Appearance | Light yellow solid[9] | Yellow gas; typically handled as a yellow solution[4][11] |

| Physical Properties | Melting Point: 61–62 °C[9] | Boiling Point: -23 °C[1][4]Melting Point: -145 °C[1][4] |

| Primary Hazards | Skin sensitizer, irritant, explosive, self-reactive (heating may cause fire).[9][12][13] | EXTREMELY TOXIC & EXPLOSIVE .[2][5] Suspected human carcinogen.[11] Severe irritant causing pulmonary edema upon inhalation.[2][5] |

| Handling Precautions | Store in a cool, well-ventilated area away from heat and ignition sources.[12] Wear gloves, eye protection, and lab coat.[12] Avoid dust formation.[12] | ALWAYS work in a chemical fume hood behind a blast shield.[4][5] Use specialized glassware with no sharp edges (Clear-Seal® joints).[7] Avoid light, rough surfaces, and incompatible materials (alkali metals, some drying agents).[4][11] |

| Incompatibilities | Combustible materials, strong oxidizing agents. | Alkali metals, calcium sulfate, strong light, rough surfaces.[4][8][11] |

Experimental Principle and Setup

The generation of diazomethane from Diazald involves a base-promoted elimination reaction. Diazald is added to a hot solution of potassium hydroxide (B78521) (KOH) in a mixture of water, ethanol, and a high-boiling co-solvent.[14] The diazomethane gas that is formed is co-distilled with an inert solvent, typically diethyl ether, into a cooled receiving flask.[9] The resulting ethereal solution is then used immediately in the subsequent reaction.

Crucial Equipment:

-

Specialized Glassware: Standard ground-glass joints must NEVER be used as they can initiate explosions.[8] Only use dedicated diazomethane generation kits with fire-polished, scratch-free glass and Clear-Seal® or similar smooth joints.[5] Several commercial kits are available (e.g., Aldrich Mini Diazald® or Macro Diazald® apparatus).[5]

-

Chemical Fume Hood: All work must be performed in a properly functioning chemical fume hood.[4][7][15]

-

Blast Shield: A sturdy blast shield must be placed between the apparatus and the researcher at all times during the reaction.[4][5]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, a full-face shield, and double gloves (e.g., neoprene or butyl rubber) are mandatory.[1][4][7]

Protocols

Protocol 1: Workspace Preparation and Safety Measures

-

Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary equipment and flammable materials.

-

Post warning signs indicating that a hazardous reaction is in progress.[7]

-

Carefully inspect the specialized glassware for any scratches, chips, or defects. Discard any imperfect items.

-

Assemble the diazomethane generation apparatus securely within the fume hood.

-

Place a blast shield in front of the entire apparatus, ensuring it does not hinder emergency access to the sash.[4][5]

-

Prepare a dry ice/isopropanol bath for the receiving flask to ensure efficient condensation of the diazomethane/ether solution.[5]

-

Prepare a separate quenching solution (e.g., acetic acid in ether) to neutralize any excess diazomethane after the reaction.

Protocol 2: Neutralization of Excess Diazomethane

Storage of diazomethane solutions is highly discouraged due to the risk of explosion.[4] All excess diazomethane must be neutralized immediately after the reaction is complete.

-

Slowly and carefully add a few drops of acetic acid to the cold (0 °C or below) reaction mixture containing residual diazomethane.

-

Continue adding acetic acid dropwise until the characteristic yellow color of diazomethane disappears and nitrogen gas evolution ceases.[4]

-

This procedure should also be applied to the residual KOH solution in the reaction flask and any contaminated glassware to ensure complete decontamination.[4]

Workflow and Logic Diagrams

The following diagrams illustrate the critical safety workflow for diazomethane generation.

References

- 1. research.uga.edu [research.uga.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diazald - Wikipedia [en.wikipedia.org]

- 10. calpaclab.com [calpaclab.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 15. ehs.yale.edu [ehs.yale.edu]

Application of N-Methyl-p-toluenesulfonamide in the Synthesis of Vicinal Haloamino Ketones

For Researchers, Scientists, and Drug Development Professionals